3-Chloro-2-[(2-methylpentyl)oxy]aniline
Overview
Description
3-Chloro-2-[(2-methylpentyl)oxy]aniline is a biochemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-[(2-methylpentyl)oxy]aniline are not detailed in the search results. The molecular weight is 227.73 and the molecular formula is C12H18ClNO .Scientific Research Applications
Synthesis and Evaluation in Chemistry
A study by Bairagi et al. (2009) explored the reaction of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines, including compounds structurally similar to 3-Chloro-2-[(2-methylpentyl)oxy]aniline, for antimicrobial activity against various bacteria and fungi. They found one compound to be particularly active, highlighting the potential of these compounds in antimicrobial applications (Bairagi, Bhosale, & Deodhar, 2009).
Applications in Molecular and Macromolecular Liquid Crystals
Percec and Oda (1994) synthesized and characterized enantiomers and polymers derived from a structure including a component similar to 3-Chloro-2-[(2-methylpentyl)oxy]aniline. These compounds displayed various mesophases, useful in the study of liquid crystal behavior and potentially in the development of liquid crystal displays and other related technologies (Percec & Oda, 1994).
Contribution to Molecular Structure and Spectroscopy
Kurt et al. (2004) conducted a detailed study on 3-chloro-4-methyl aniline, closely related to the queried compound. Their research provided insights into molecular geometry and vibrational frequencies using various computational methods. This kind of study is fundamental in understanding the physical and chemical properties of such compounds (Kurt, Yurdakul, & Yurdakul, 2004).
Environmental and Wastewater Treatment Applications
The degradation of aniline compounds, including structures similar to 3-Chloro-2-[(2-methylpentyl)oxy]aniline, was investigated by Liu et al. (2002). They studied a bacterial strain capable of degrading aniline and its derivatives, demonstrating the potential application of bioremediation in treating wastewater containing such compounds (Liu et al., 2002).
Analytical and Experimental Chemistry
The study of the molecular structure and vibrational spectra of closely related chloro-aniline compounds by Karabacak et al. (2008) demonstrates the importance of such compounds in the field of spectroscopy and analytical chemistry. They used experimental and theoretical methods to characterize the molecular structure, contributing to a deeper understanding of these types of compounds (Karabacak, Karagöz, & Kurt, 2008).
properties
IUPAC Name |
3-chloro-2-(2-methylpentoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-3-5-9(2)8-15-12-10(13)6-4-7-11(12)14/h4,6-7,9H,3,5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXXLFYJUKYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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